molecular formula C22H24N2O2S B2417321 3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline CAS No. 872209-45-5

3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline

Cat. No. B2417321
CAS RN: 872209-45-5
M. Wt: 380.51
InChI Key: VWCDXEWHTIQMBF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline, also known as DMSQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a quinoline derivative that contains a pyrrolidine ring and a sulfonyl group, making it a unique and versatile molecule.

Scientific Research Applications

Catalytic Applications and Reactivity Studies

Methyloxorhenium(V) complexes, including those with quinoline derivatives, have been synthesized and studied for their catalytic properties, particularly in sulfoxidation reactions. These complexes have been found to catalyze the sulfoxidation of thioethers effectively, indicating potential applications in selective oxidation processes (Shan, Ellern, & Espenson, 2002).

Synthesis and Chemical Properties

Research on the synthesis of hexahydroquinolines using novel ionic liquids as catalysts highlights the importance of quinoline derivatives in facilitating efficient, clean, and reusable catalytic methods for organic synthesis. These studies demonstrate the utility of quinoline and related compounds in developing new synthetic pathways (Khazaei et al., 2013).

Photocatalytic Applications

A series of cationic iridium(III) complexes with quinoline as a ligand have been synthesized and characterized for their potential in photocatalytic applications, including the generation of singlet oxygen and the photooxidation of sulfides into sulfoxides. This research indicates the role of quinoline derivatives in developing photocatalytic systems for chemical transformations (Li & Ye, 2019).

Antimicrobial Activity

Quinolinium, pyridinium, and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial properties. These studies suggest that certain quinoline and pyridine derivatives may possess significant biological activities, offering potential applications in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-15-6-9-20-19(12-15)22(24-10-4-5-11-24)21(14-23-20)27(25,26)18-8-7-16(2)17(3)13-18/h6-9,12-14H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCDXEWHTIQMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline

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